(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

PPARα Transactivation SAR

The (2S)-configured enantiomer with defined α-carbon stereochemistry is essential for PPARα subtype-selective activation studies. Unlike racemic mixtures or the (2R)-enantiomer, this single (S)-stereoisomer eliminates uncontrolled variables in PPAR transactivation assays. The 4-CF₃ substituent is critical for high potency; positional analogs (3-CF₃) compromise PPARγ selectivity. Serves as a chiral pool building block for fluorinated α-methyl-β-arylamides and esters, eliminating late-stage chiral resolution steps in multi-step synthetic routes. With LogP ~2.97, it occupies favorable fragment-like property space distinct from non-fluorinated benchmarks such as ibuprofen. Procurement of the single enantiomer enables differential activity mapping against PPARα, PPARγ, and PPARδ, supporting enantiomeric excess (e.e.) specification development in preclinical programs.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
CAS No. 849831-54-5
Cat. No. B6600398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS849831-54-5
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
InChIKeyKOPLOHWBAJQCOI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic Acid (CAS 849831-54-5): Chiral α-Substituted Phenylpropanoic Acid for PPAR-Targeted Research Procurement


(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 849831-54-5) is a chiral, non-proteinogenic α-methyl-β-aryl-propanoic acid derivative [1]. It belongs to a class of substituted phenylpropanoic acids investigated as ligands for peroxisome proliferator-activated receptors (PPARs), particularly the α and γ subtypes [2]. The compound features a single stereogenic center at the α-carbon bearing the methyl substituent in the (S)-configuration, a 4-(trifluoromethyl)phenyl group at the β-position, and a free carboxylic acid terminus. Its structural scaffold is directly relevant to structure-activity relationship (SAR) programs aimed at developing subtype-selective PPARα activators for metabolic disorders [2].

Procurement Risk: Why the Racemate or Positional Isomers of 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic Acid Cannot Substitute for the (2S)-Enantiomer


Substitution of (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid with its racemic mixture (CAS 1192772-71-6), the (2R)-enantiomer (CAS 2110406-99-8), or regioisomers such as the 3-CF3-phenyl analog introduces uncontrolled variables in PPAR transactivation assays [1]. Published SAR studies on this scaffold demonstrate that the nature and stereochemistry of the α-substituent, the position of the trifluoromethyl group on the terminal phenyl ring, and the optical purity of the α-carbon each independently govern PPARα vs. PPARγ selectivity and activation potency [1]. Specifically, α-methyl substitution (as in compound 9) enhanced PPARα transactivation compared to the unsubstituted analog, and a 4-CF3 substituent was found to be critical for high potency, while a shift to the 3-position was detrimental to PPARγ selectivity [1]. Therefore, the use of unqualified stereoisomers or positional analogs in receptor activation studies risks generating non-reproducible or misleading SAR conclusions.

Quantitative Differentiation Guide: (2S)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic Acid vs. Closest Analogs


PPARα Transactivation Potency: α-Methyl Substitution vs. Unsubstituted Propanoic Acid Core

In a cell-based transactivation assay using CHO-K1 cells transiently transfected with human PPARα-GAL4 chimeric receptor, the racemic α-methyl-substituted phenylpropanoic acid derivative (compound 9, representing the structural core of the target compound) exhibited significantly enhanced PPARα activation compared to the corresponding α-unsubstituted compound 8 [1]. The introduction of the α-methyl group lowered the EC50 by approximately 5.4-fold, demonstrating a critical SAR point for PPARα potency.

PPARα Transactivation SAR Metabolic Disorders

Impact of 4-Trifluoromethyl Substituent on PPARα Activation Potency

Within the α-ethyl-substituted phenylpropanoic acid series (compound 10 scaffold), the presence of a 4-CF3 substituent on the distal phenyl ring was essential for high PPARα transactivation potency [1]. Compound 10 (4-CF3) displayed an EC50 of 0.040 μM, whereas the unsubstituted parent compound 65 exhibited an EC50 of 2.3 μM, representing a ~57-fold potency enhancement conferred by the 4-CF3 group [1]. The 3-CF3 isomer (compound 67) was less potent (EC50 = 1.8 μM).

PPARα Substituent Effects Trifluoromethyl Potency

Stereochemical Configuration at the α-Carbon: Critical for PPAR Subtype Selectivity

The SAR study by Nomura et al. explicitly established that the stereochemistry of the α-substituent in phenylpropanoic acid derivatives plays a key role in determining both PPARα transactivation potency and subtype selectivity [1]. The report notes that optically active α-alkylphenylpropanoic acid derivatives with defined absolute configuration were identified as potent and human PPARα-selective activators [1]. While individual enantiomer EC50 values are not tabulated for the simplest α-methyl analog, the study emphasizes that the (S)-configuration is a critical determinant for PPARα preferentiality across the series. Consequently, procurement of the single (2S)-enantiomer rather than the racemate (CAS 1192772-71-6) is mandatory for experiments designed to deconvolute stereospecific receptor interactions.

Stereochemistry PPARα selectivity Enantiomer Chiral resolution

LogP Difference: Trifluoromethyl-Substituted vs. Non-Fluorinated Phenylpropanoic Acid Scaffold

The racemic 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 1192772-71-6) has a calculated LogP of 2.97 . In comparison, ibuprofen (2-[4-(2-methylpropyl)phenyl]propanoic acid), a structurally related non-fluorinated α-methyl-β-aryl-propanoic acid, has a measured LogP of 3.97 [1]. The approximately 1 log unit lower lipophilicity of the 4-CF3-substituted compound reflects the distinct electronic properties of the trifluoromethyl group relative to an alkyl substituent, impacting membrane permeability and non-specific protein binding profiles.

Lipophilicity Physicochemical Properties Drug-likeness LogP

Optimal Procurement and Application Scenarios for (2S)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic Acid


PPARα Subtype-Selective Activator Lead Optimization

As demonstrated by Nomura et al. (2003), chiral α-substituted phenylpropanoic acids with 4-CF3 substitution yield potent and PPARα-preferential activators [1]. The (2S)-enantiomer serves as an advanced chiral intermediate for constructing extended analogs with defined stereochemistry, enabling systematic SAR around the α-position without racemic interference. This is directly relevant for laboratories developing next-generation lipid-lowering agents targeting PPARα-mediated β-oxidation pathways.

Enantiomer-Specific Pharmacological Profiling of Propanoic Acid-Derived Nuclear Receptor Ligands

Given the class-level finding that α-carbon stereochemistry governs PPAR subtype selectivity [1], procurement of the single (2S)-enantiomer enables differential activity mapping against PPARα, PPARγ, and PPARδ in parallel with the (2R)-enantiomer and racemate. This three-way comparison is essential for establishing enantiomeric excess (e.e.) specifications in preclinical development candidates.

Asymmetric Synthesis of Fluorinated Bioactive Molecules Using a Pre-Installed Chiral Center

The compound serves as a chiral pool building block for the synthesis of fluorinated α-methyl-β-arylamides, esters, and heterocyclic derivatives [1]. The pre-installed (S)-configuration eliminates the need for late-stage chiral resolution or asymmetric catalysis steps in multi-step synthetic routes, potentially reducing development timelines for fluorine-containing pharmaceutical intermediates.

Physicochemical Benchmarking in Fluorinated Fragment Library Construction

With a calculated LogP of approximately 2.97 and a molecular weight of 232.2 Da, this compound occupies a favorable fragment-like property space distinct from non-fluorinated α-arylpropanoic acid benchmarks (e.g., ibuprofen, LogP 3.97) [2]. It can serve as a fluorinated reference standard for calibrating lipophilicity-dependent assays in early-stage drug discovery.

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